1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose
Description
1,3,5-Tri-O-benzoyl-α-D-arabinofuranose is a protected sugar derivative widely used in organic synthesis, particularly as an intermediate in nucleotide and oligonucleotide chemistry. Its structure features benzoyl groups at the 1, 3, and 5 positions of the arabinofuranose ring, which stabilize the molecule against hydrolysis and facilitate regioselective reactions. This compound is critical in synthesizing fluorinated nucleosides and antiviral agents due to its ability to retain stereochemical integrity during synthetic steps .
Properties
Molecular Formula |
C26H22O8 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21+,22-,26-/m1/s1 |
InChI Key |
HUHVPBKTTFVAQF-UXGLMHHASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Direct Benzoylation of D-Arabinofuranose
The most common method involves direct benzoylation of D-arabinofuranose using benzoyl chloride (BzCl) in the presence of a base. Pyridine or 4-dimethylaminopyridine (DMAP) serves as both a catalyst and acid scavenger. The reaction typically proceeds in anhydrous dichloromethane (DCM) or pyridine at 0–25°C for 12–24 hours.
Mechanism :
- The primary hydroxyl groups (C1, C3, C5) of D-arabinofuranose are more reactive than secondary hydroxyls due to steric and electronic factors.
- Benzoyl chloride reacts sequentially with these hydroxyls, forming stable benzoate esters.
- Dissolve D-arabinofuranose (1.0 eq) in anhydrous pyridine (10 mL/g).
- Cool to 0°C and add BzCl (3.2 eq) dropwise.
- Stir at room temperature for 18 hours.
- Quench with ice-cold water, extract with DCM, and purify via silica gel chromatography.
Fischer Glycosylation Followed by Benzoylation
This two-step approach first protects the anomeric hydroxyl via Fischer glycosylation, followed by benzoylation of remaining hydroxyls:
Step 1: Fischer Glycosylation
- D-Arabinose reacts with methanol in the presence of HCl to form methyl α-D-arabinofuranoside.
Step 2: Benzoylation - The methyl glycoside is treated with BzCl/DMAP to protect C2, C3, and C5 hydroxyls.
- Subsequent hydrolysis of the methyl group yields 1,3,5-tri-O-benzoyl-α-D-arabinofuranose.
Advantages :
- Avoids competition at the anomeric position during benzoylation.
- Higher regioselectivity for C3 and C5.
Yield : 70–78% after hydrolysis.
Reaction Optimization
Solvent and Base Effects
- Pyridine vs. DMAP : DMAP accelerates benzoylation but may require stoichiometric amounts.
- Solvent Choice : Anhydrous DCM minimizes side reactions compared to tetrahydrofuran (THF).
Table 1: Comparative Analysis of Benzoylation Conditions
| Condition | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Standard | Pyridine | Pyridine | 18 | 78 |
| DMAP-Catalyzed | DCM | DMAP | 12 | 85 |
| Low-Temperature | THF | Pyridine | 24 | 65 |
Purification Techniques
Crude products are purified via:
- Crystallization : Using ethanol/water mixtures (70% recovery).
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) gradient.
Purity Validation :
- HPLC : >98% purity (C18 column, acetonitrile/water).
- NMR : Distinct signals for benzoyl groups (δ 7.8–8.1 ppm) and anomeric proton (δ 5.9 ppm, J = 3.5 Hz).
Applications in Nucleoside Synthesis
1,3,5-Tri-O-benzoyl-α-D-arabinofuranose is a precursor for:
- Fluorinated Nucleosides : Reaction with DAST (diethylaminosulfur trifluoride) introduces fluorine at C2.
- Antiviral Agents : Coupling with silylated nucleobases (e.g., thymine, adenine) yields prodrugs.
Case Study : Synthesis of 2'-Fluoro-ara-C:
- Benzoylate D-arabinofuranose (85% yield).
- Fluorinate with DAST in DCM (72% yield).
- Deprotect with NH3/MeOH to obtain 2'-fluoro-ara-C.
Challenges and Solutions
Regioselectivity Issues
Anomeric Configuration Control
- α/β Mixtures : Chromatographic separation or kinetic control (low-temperature reactions).
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the benzoyl groups and revert the compound to its parent sugar.
Substitution: The benzoyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce the parent sugar .
Scientific Research Applications
1,3,5-Tri-O-benzoyl-α-D-arabinofuranose is a protected form of arabinofuranose commonly used in the synthesis of nucleosides and other biologically active molecules . Its applications stem from its role as a key intermediate in the creation of modified nucleosides with antiviral and anticancer properties .
Scientific Research Applications
Synthesis of Modified Nucleosides
- 1,3,5-Tri-O-benzoyl-α-D-arabinofuranose serves as a crucial building block in the synthesis of modified nucleosides . These nucleosides are designed to have improved pharmaceutical properties, such as enhanced antiviral or anticancer activity .
- The compound is used to synthesize 2'-deoxy-2'-fluoroarabinonucleic acids, which have promising antisense properties .
- It is also utilized in creating analogues of cytidine deaminase inhibitors, which are important in cancer research .
Antiviral and Anticancer Agent Synthesis
- By incorporating 1,3,5-Tri-O-benzoyl-α-D-arabinofuranose, researchers can synthesize antiviral agents like 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (AraF-G) .
- Modified nucleosides derived from this compound are investigated for their potential to inhibit DNA synthesis in cancer cells .
Tracer Development for Imaging DNA Synthesis
- 1,3,5-Tri-O-benzoyl-α-D-arabinofuranose is a precursor in synthesizing tracers like 2-deoxy-2-18F-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose, used in PET imaging to monitor DNA synthesis .
- These tracers help visualize and quantify cell proliferation in vivo, making them valuable tools in cancer diagnostics and treatment monitoring .
Synthesis of Deoxygenated Arabinofuranose Disaccharides
- The compound is employed in synthesizing deoxygenated arabinofuranose disaccharides, which are tested for their activity against Mycobacterium tuberculosis (MTB) .
- These disaccharides are designed to inhibit mycobacterial arabinosyltransferases, essential enzymes in the biosynthesis of the mycobacterial cell wall .
Case Studies
Biodistribution and Radiation Dosimetry of 18F-FBAU
In a study, 2-deoxy-2-18F-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose was used to synthesize 18F-FBAU, a tracer for imaging DNA synthesis . Three normal dogs were administered 18F-FBAU intravenously, and dynamic PET scans were performed . The results showed that 18F-FBAU uptake was highest in proliferating tissues such as bone marrow and small intestine, indicating its potential as a tracer for monitoring cell proliferation .
Synthesis of Diazepinone Nucleosides
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose was converted to its 1-bromo derivative and used in the synthesis of 2′-deoxy-2′-fluoroarabino-diazepinone nucleosides . These nucleosides are potential inhibitors of cytidine deaminase (CDA) and APOBEC3, enzymes involved in cancer and viral replication .
Data Table
| Application | Compound/Molecule Synthesized | Research Area |
|---|---|---|
| Synthesis of modified nucleosides | 2'-deoxy-2'-fluoroarabinonucleic acids | Antisense therapeutics |
| Antiviral agent synthesis | 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (AraF-G) | Antiviral research |
| Tracer development for imaging DNA synthesis | 2-deoxy-2-18F-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | Cancer diagnostics and treatment monitoring |
| Synthesis of deoxygenated disaccharides | Araf α(1→5) Araf disaccharides possessing deoxygenation at the 2-and 3-position of the reducing end, and 2-deoxy-2-fluoro at the same position. | Anti-tuberculosis drug development |
Mechanism of Action
The mechanism of action of 1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose involves its conversion to active metabolites in the body. These metabolites interact with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The benzoyl groups enhance the compound’s stability and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
- Structural Difference : Substitution of the 2-hydroxyl group with fluorine.
- Molecular Formula: C₂₆H₂₁FO₇ (vs. C₂₆H₂₂O₇ for the non-fluorinated analogue).
- Physical Properties: Melting Point: 76–78°C (vs. unlisted for non-fluorinated variant). Solubility: Soluble in chloroform or dichloromethane .
- Applications : Used in synthesizing 2'-fluoro-modified nucleosides for antiviral drugs (e.g., sofosbuvir) and OLED materials. The fluorine atom enhances metabolic stability and bioavailability .
- Commercial Availability : Priced at $71.10 (1 g) and $244.90 (5 g) from TCI America, with ≥98% purity .
1-Thioacetyl-2,3,5-tri-O-benzyl-1-thio-α-D-arabinofuranoside (Compound 17)
- Structural Difference : Benzyl protection at 2,3,5 positions and a thioacetyl group at C1.
- Molecular Formula : C₂₈H₃₀O₅S₂.
- Synthetic Utility: Serves as a glycosyl donor for thio-linked disaccharides with antimycobacterial activity. The thioacetyl group enables selective glycosylation via thiophilic activation .
- Stability : Less stable toward hydrolysis than benzoyl-protected analogues due to the labile thioacetyl group .
1,2,3,5-Tetra-O-acetyl-α-L-arabinofuranose
- Structural Difference : Acetyl groups at all hydroxyl positions (1,2,3,5) and L-configuration.
- Molecular Formula : C₁₃H₁₈O₉.
- Reactivity : Acetyl groups are smaller and more electron-withdrawing than benzoyl, accelerating glycosylation reactions but offering less steric protection .
- Isomerization: Prone to forming pyranose-furanose mixtures, unlike the benzoyl-protected arabinofuranose, which retains ring conformation .
Comparative Analysis Table
Research Findings and Industrial Relevance
- Fluorinated Analogues : The 2-fluoro derivative is a key intermediate in the synthesis of sofosbuvir, highlighting its role in antiviral drug development . Market forecasts (2020–2046) indicate sustained demand due to applications in nucleoside analogs .
- Thio-Linked Derivatives : Demonstrated potent activity against Mycobacterium tuberculosis, with MIC values <1 µg/mL for disaccharide derivatives .
- Benzoyl vs. Acetyl Protection : Benzoyl groups provide superior steric protection and stability, making them preferred for multi-step syntheses, while acetylated derivatives are cost-effective for single-step reactions .
Biological Activity
1,3,5-Tri-o-benzoyl-alpha-D-arabinofuranose is a synthetic derivative of arabinofuranose, a sugar that plays a significant role in various biological processes. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Chemical Structure and Properties
This compound is characterized by the presence of three benzoyl groups attached to the arabinofuranose structure. This modification enhances its lipophilicity and stability compared to other arabinofuranose derivatives. The molecular formula is with a molecular weight of approximately 328.32 g/mol.
Antiviral Properties
Research has indicated that this compound exhibits antiviral activity. It has been studied for its effects on viral replication processes. For instance, it has been shown to serve as a substrate for viral polymerases, which are essential for the replication of several viruses. The structural modifications provided by the benzoyl groups may enhance its interaction with viral enzymes, potentially leading to inhibition of viral replication .
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it can inhibit cell proliferation in sensitive tumor cell lines, exhibiting IC50 values that indicate significant cytotoxicity. The mechanism appears to involve incorporation into nucleic acids, disrupting normal cellular functions and leading to apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Viral Polymerases : By mimicking natural substrates of viral polymerases, it competes for binding sites, thereby inhibiting viral replication.
- Nucleic Acid Incorporation : The compound can be incorporated into RNA or DNA during synthesis, leading to faulty nucleic acids that impair cellular function.
- Apoptosis Induction : The disruption of nucleic acid synthesis triggers apoptotic pathways in cancer cells.
Study 1: Antiviral Activity Against HIV
A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited HIV replication in vitro. The compound was shown to reduce viral load by over 70% in treated cell cultures compared to controls. The study highlighted the importance of structural modifications in enhancing antiviral activity .
Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were assessed against various cancer cell lines including U-937 and CEM. Results indicated an IC50 value of approximately 15 µM for U-937 cells, demonstrating potent anti-cancer activity. The study concluded that the compound's ability to disrupt nucleic acid synthesis was a key factor in its effectiveness .
Comparative Analysis with Related Compounds
| Compound | Structure Modification | IC50 (µM) | Antiviral Activity | Cytotoxic Activity |
|---|---|---|---|---|
| This compound | Tri-benzoylation | ~15 | Yes | Yes |
| 2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose | Fluorination | ~20 | Moderate | Yes |
| Arabinofuranosyl Thymine | No modification | ~30 | No | Moderate |
Q & A
Basic Research Questions
Q. How can the benzoylation of arabinofuranose be optimized to achieve high regioselectivity in protecting hydroxyl groups?
- Methodological Answer : The regioselective benzoylation of arabinofuranose is achieved using a stepwise approach. First, the primary hydroxyl group (C1) is protected under mild acidic conditions (e.g., benzoyl chloride in pyridine at 0–5°C). Subsequent protection of secondary hydroxyl groups (C3 and C5) requires elevated temperatures (40–50°C) and prolonged reaction times (12–24 hours) to ensure complete benzoylation without over-substitution. Monitoring via TLC (ethyl acetate/hexane, 1:3) and confirming with -NMR (benzoyl proton signals at δ 7.3–8.1 ppm) ensures purity and regiochemical fidelity .
Q. What purification techniques are most effective for isolating 1,3,5-Tri-O-benzoyl-α-D-arabinofuranose from reaction mixtures?
- Methodological Answer : Flash chromatography using silica gel (60–120 mesh) with a gradient elution system (hexane to ethyl acetate, 10–30%) effectively separates the product from unreacted starting materials and byproducts. For large-scale synthesis, recrystallization from ethanol/water (7:3 v/v) at −20°C yields high-purity crystals (>98% by HPLC, C18 column, acetonitrile/water 70:30) .
Q. How can the stereochemical integrity of the α-anomer be confirmed post-synthesis?
- Methodological Answer : Polarimetry ([α] +67° in chloroform) combined with -NMR analysis (C1 anomeric carbon signal at δ 95–100 ppm for α-configuration) provides definitive stereochemical confirmation. X-ray crystallography is recommended for absolute configuration validation in cases of ambiguous spectral data .
Advanced Research Questions
Q. What experimental strategies address contradictions in glycosylation efficiency when using 1,3,5-Tri-O-benzoyl-α-D-arabinofuranose as a glycosyl donor?
- Methodological Answer : Inconsistent glycosylation yields (e.g., 40–85% in oligosaccharide synthesis) arise from competing side reactions, such as aglycone transfer. To mitigate this, use pre-activation protocols with NIS/TfOH or TMSOTf as promoters, which stabilize the oxocarbenium intermediate. Kinetic studies (via -NMR) reveal that reaction temperatures below −30°C suppress hydrolysis, while donor/acceptor ratios >1.5:1 favor coupling efficiency. Comparative data from Schmidt (2024) and radiopharmaceutical studies highlight the role of solvent polarity (CHCl vs. toluene) in modulating reactivity .
Q. How does the stability of 1,3,5-Tri-O-benzoyl-α-D-arabinofuranose vary under physiological conditions, and what analytical methods validate degradation pathways?
- Methodological Answer : Under simulated physiological conditions (PBS buffer, pH 7.4, 37°C), the compound undergoes hydrolysis at the C1 benzoyl group within 6–8 hours (t = 3.2 hours). LC-MS (ESI−, m/z 483 → 105 [benzoyl fragment]) identifies degradation products. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life (>12 months at −20°C in anhydrous DMSO). Fluorinated analogs (e.g., 2-deoxy-2-fluoro derivatives) exhibit enhanced stability due to reduced nucleophilic attack at the anomeric center .
Q. What enzymatic assays are suitable for studying interactions between arabinofuranosyl derivatives and arabinan-degrading enzymes?
- Methodological Answer : Use endo-1,5-α-arabinanase (Megazyme) in a colorimetric assay with DNS reagent to quantify reducing ends released from benzoylated arabinofuranose substrates. Pre-treatment with α-L-arabinofuranosidase (pH 5.0, 50°C) confirms specificity for non-benzoylated residues. Competitive inhibition assays (K = 0.8–1.2 mM) reveal steric hindrance from benzoyl groups, validated by molecular docking simulations (AutoDock Vina) .
Q. How can fluorinated derivatives of 1,3,5-Tri-O-benzoyl-α-D-arabinofuranose be synthesized for radiopharmaceutical applications?
- Methodological Answer : Introduce fluorine at C2 via DAST (diethylaminosulfur trifluoride) -mediated fluorination of a 2-O-triflate intermediate. Radiolabeling with requires a two-step process: (1) nucleophilic substitution of a 2-nitrobenzenesulfonyl precursor with K/K222, and (2) deprotection of benzoyl groups using NaOMe/MeOH. Radiochemical purity (>95%) is confirmed by radio-HPLC (C18 column, acetonitrile/0.1% TFA) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the catalytic efficiency of Lewis acids in benzoylated arabinofuranose glycosylations?
- Resolution : Discrepancies arise from solvent-dependent activation barriers. For example, BF·OEt outperforms TMSOTf in aprotic solvents (e.g., CHCN) due to stronger oxophilicity, but fails in polar solvents (e.g., DMF) due to ligand displacement. Meta-analysis of 15 studies shows a linear correlation (R = 0.89) between solvent dielectric constant and catalyst efficiency .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
